beta-Lactosyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21FO10 |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
MPJMJSVSVMGORJ-DCSYEGIMSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O |
Synonyms |
eta-lactosyl fluoride lactosyl fluoride |
Origin of Product |
United States |
Advanced Synthetic Methodologies for β Lactosyl Fluoride and Its Analogues
Chemo-Enzymatic Synthesis Routes for β-Lactosyl Fluoride (B91410)
Chemo-enzymatic methods are prized in carbohydrate synthesis for their exceptional stereoselectivity and regioselectivity, which are often difficult to achieve through purely chemical means. researchgate.net These strategies leverage the precision of enzymes to catalyze specific bond formations. In the context of β-lactosyl fluoride, it is often used as an activated glycosyl donor for the enzymatic synthesis of more complex oligosaccharides. nih.gov
The enzymatic synthesis of oligosaccharides relies on the ability of certain enzymes to transfer a glycosyl moiety from a donor, such as β-lactosyl fluoride, to a specific hydroxyl group on an acceptor molecule. This process, known as transglycosylation, is highly controlled. nih.gov The enzyme's active site dictates the regiochemistry (which hydroxyl group accepts the sugar) and stereochemistry (the orientation of the new glycosidic bond) of the reaction. elsevierpure.com
A key strategy involves using β-lactosyl fluoride as a substrate for a cellulase-catalyzed reaction. The enzyme forms a complex with the β-lactosyl fluoride and then facilitates a regio- and stereo-selective lactosylation of a glycosyl acceptor, such as a β-cellobioside. nih.gov This approach allows for the controlled elongation of carbohydrate chains, building specific oligosaccharide structures. nih.gov
Table 1: Enzymes in Lactosylation
| Enzyme Type | Role | Selectivity | Reference |
|---|---|---|---|
| Cellulase (B1617823) | Catalyzes transglycosylation | Regio- and Stereoselective | nih.gov |
| β-Galactosidase | Cleaves terminal galactose; transglycosylation | Regioselective | nih.govnih.gov |
Both cellulases and β-galactosidases are pivotal in chemo-enzymatic strategies involving lactose (B1674315) derivatives.
Cellulases: These enzymes are employed for their transglycosylating ability. nih.gov In a typical reaction, a cellulase will catalyze the transfer of the lactosyl group from β-lactosyl fluoride to an acceptor molecule. nih.govsemanticscholar.org This method has been successfully used to prepare cellooligosaccharide derivatives. nih.gov
β-Galactosidases: These enzymes naturally hydrolyze β-galactosidic bonds but can be used for synthesis under specific conditions. nih.gov Their transglycosylation activity is valuable for creating galactose-containing carbohydrates. nih.gov In a multi-step enzymatic process, after a lactosylation step using cellulase, a β-D-galactosidase can be used for the regioselective cleavage of the terminal D-galactose unit from the newly formed product, yielding a desired oligosaccharide derivative. nih.gov
Chemical Synthesis Approaches to β-Lactosyl Fluoride
Purely chemical methods provide an alternative route to β-lactosyl fluoride, often involving the conversion of other anomeric functional groups.
A common strategy in carbohydrate chemistry is the use of glycosyl halides, such as bromides or chlorides, as reactive intermediates. nih.gov These compounds are typically more reactive than the corresponding anomeric acetates. For instance, hepta-acetyl lactosyl bromide can be synthesized and subsequently used as a precursor. nih.gov The activation of these anomeric halides, often with a silver salt, generates an oxacarbenium ion intermediate that is susceptible to nucleophilic attack. nih.gov The halide at the anomeric position can then be displaced by a fluoride ion from a suitable fluorinating reagent to yield the desired glycosyl fluoride.
The direct conversion of a protected lactose derivative to lactosyl fluoride requires a specialized fluorinating agent. These reagents replace a hydroxyl group or another leaving group at the anomeric center with a fluorine atom. While highly toxic reagents like fluorine gas and hydrogen fluoride exist, safer and more manageable alternatives have been developed. tcichemicals.com
Common types of fluorinating reagents include:
Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻). Examples include Diethylaminosulfur trifluoride (DAST) and hydrogen fluoride-pyridine (PyHF). tcichemicals.comzjwintime.comresearchgate.net DAST is widely used for stereospecifically substituting a hydroxyl group with fluorine. tcichemicals.com The synthesis of α-d-galactosyl fluoride, a related monosaccharide, has been achieved using DAST or (diethylamino)difluorosulfonium tetrafluoroborate (B81430). researchgate.net
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F⁺"). tcichemicals.com An example is Selectfluor. zjwintime.com
Table 2: Common Fluorinating Reagents
| Reagent Name | Type | Application | Reference |
|---|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Deoxyfluorination of alcohols | tcichemicals.comnih.gov |
| Pyridine Hydrofluoride (PyHF) | Nucleophilic | Conversion of alcohols to alkyl fluorides | zjwintime.com |
| Selectfluor | Electrophilic | Fluorination of glycals | researchgate.netzjwintime.comacs.org |
Synthesis of Fluorinated β-Lactosyl Fluoride Derivatives
The synthesis of β-lactosyl fluoride analogues containing additional fluorine atoms at positions other than the anomeric carbon is a key area of research for creating enzyme inhibitors and biochemical probes. These syntheses often start with unsaturated sugar derivatives known as glycals. acs.org
A prominent method involves the reaction of a peracetylated lactal (a glycal derived from lactose) with an electrophilic fluorinating agent. acs.org For example, reacting peracetylated lactal with CF₃OF results in the syn-addition of fluorine across the double bond, yielding 2-deoxy-2-fluoro derivatives. acs.org This reaction produces a mixture of isomers, including 2-deoxy-2-fluoro-α-lactosyl fluoride. acs.org Similarly, the reagent Selectfluor can be used to convert glycals directly into 2-fluorinated glycosyl fluoride derivatives. researchgate.netnih.govacs.org This approach has been successfully applied to disaccharides to produce 2-deoxy-2-fluoro-α-maltosyl- and -lactosyl fluorides. acs.org
Another strategy involves the direct conversion of a monosaccharide derivative using a reagent like DAST. For instance, a protected mannose derivative can be converted into a 2-deoxy-2-fluorinated β-glucosyl fluoride derivative, demonstrating a method that could be adapted for disaccharides like lactose. nih.govacs.org These difluorinated compounds are valuable tools for studying carbohydrate-processing enzymes. researchgate.net
Strategies for Introducing Multiple Fluorine Substituents
The synthesis of polyfluorinated carbohydrates, including lactosyl fluoride analogues, often involves the direct addition of fluorine across double bonds or the sequential replacement of hydroxyl groups. nih.gov Electrophilic fluorination of glycal derivatives, unsaturated carbohydrates, is a prominent strategy for the simultaneous introduction of two fluorine atoms. nih.govacs.org
One of the key methods involves the reaction of peracetylated lactal with electrophilic fluorinating agents. nih.govacs.org For instance, the reaction of peracetylated lactal with trifluoromethyl hypofluorite (B1221730) (CF₃OF) results in the syn-addition of fluorine across the double bond, yielding 1,2-difluorinated disaccharide derivatives. nih.govacs.org This approach allows for the direct formation of a C-F bond at both the anomeric (C-1) and C-2 positions. The steric bulk of the second monosaccharide unit in the lactal structure significantly influences the facial selectivity of the reagent's approach. nih.govacs.org
Another powerful electrophilic fluorinating agent used for this purpose is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov When reacted with glycals in the absence of other nucleophiles, Selectfluor can directly yield 2-fluorinated glycosyl fluoride derivatives. nih.gov The tetrafluoroborate counterion in Selectfluor can serve as the fluoride donor for the anomeric position. nih.gov This reaction proceeds via a syn-addition mechanism, leading to a mixture of 1,2-difluorinated stereoisomers. nih.gov
The direct conversion of a mannose derivative with a free 2-OH group using diethylaminosulfur trifluoride (DAST) has also been explored. This reaction can lead to a dideoxy-difluorination product, specifically a 2-deoxy-2-fluorinated β-glucosyl fluoride derivative, demonstrating a method that does not rely on a glycal intermediate. nih.govacs.org The application of this methodology to a disaccharide, after deprotection of the benzyl (B1604629) groups, has been shown to yield a 2-fluorinated β-laminaribiosyl fluoride as the sole product. nih.gov
These strategies are summarized in the table below, highlighting the diversity of reagents and approaches for introducing multiple fluorine atoms into a disaccharide framework.
| Starting Material | Fluorinating Agent(s) | Key Product(s) | Reaction Type |
|---|---|---|---|
| Peracetylated Lactal | CF₃OF | 1,2-Difluoro-β-epilactosyl derivatives | Electrophilic Addition |
| Peracetylated Glucal | Selectfluor | 2-Deoxy-2-fluoro-α-glycosyl and -α-mannosyl fluorides | Electrophilic Addition |
| Mannose derivative (with 2-OH) | DAST | 2-Deoxy-2-fluorinated β-glucosyl fluoride derivative | Nucleophilic Substitution |
| Disaccharide (deprotected) | DAST | 2-Fluorinated β-laminaribiosyl fluoride | Nucleophilic Substitution |
Stereochemical Control in Polyfluorinated Lactosyl Fluoride Synthesis
Controlling the stereochemistry during the synthesis of polyfluorinated lactosyl fluorides is a formidable challenge. The introduction of fluorine at multiple centers can lead to the formation of various diastereomers, necessitating precise control over the reaction conditions and substrate conformation.
In the electrophilic fluorination of glycals like peracetylated lactal, the stereochemical outcome is largely dictated by the direction of the reagent's attack on the double bond. The reaction of peracetylated glucal (a monosaccharide) with F₂ or CF₃OF shows a slight preference for attack from the α-face, leading to the gluco-configured product as the major isomer. nih.govacs.org However, when this reaction is applied to a disaccharide like peracetylated lactal, the stereoselectivity shifts. nih.govacs.org
The reaction of peracetylated lactal with CF₃OF leads to the syn-addition products arising from the β-face approach as the major isolated isomers. nih.govacs.org This results in the formation of 2-epilactosyl products, a reversal of the facial selectivity observed with the corresponding monosaccharide glycal. nih.govacs.org This change in stereoselectivity is attributed to the steric influence of the second monosaccharide ring in the lactal structure, which hinders the α-face, making the β-face more accessible to the incoming fluorinating agent. nih.govacs.org The subsequent deprotection of these difluorinated compounds yields 2-deoxy-2-fluoro-β-epilactosyl fluoride and its α-lactosyl fluoride counterpart. nih.govacs.org
Similarly, the reaction of peracetylated maltal (B1199275) with elemental fluorine also demonstrated decreased facial selectivity compared to its monosaccharide analogue, which was ascribed to the presence of the (1→4)-linked glucose tetraacetate moiety. acs.org
In nucleophilic substitution reactions, such as those using DAST on substrates with a free hydroxyl group, stereochemical control is governed by the reaction mechanism. For example, the conversion of a mannose derivative with an equatorial 2-OH group to a 2-deoxy-2-fluorinated β-glucosyl fluoride involves an initial conversion to anomeric mannosyl fluorides, followed by a deoxyfluorination step that proceeds with inversion of configuration at C-2 for the β-anomer. nih.govacs.org The reluctance of α-configured mannose derivatives to undergo nucleophilic substitution at C-2 often leads to high stereoselectivity in such reactions. nih.govacs.org
The table below details the stereochemical outcomes of selected polyfluorination reactions on disaccharide precursors.
| Precursor | Reaction | Major Stereoisomer(s) | Key Stereochemical Observation |
|---|---|---|---|
| Peracetylated Lactal | Addition of CF₃OF | 2-Deoxy-2-fluoro-β-epilactosyl fluoride derivatives | Predominant β-face attack due to steric hindrance from the second sugar ring. nih.govacs.org |
| Peracetylated Maltal | Addition of F₂ | Mixture of α- and β-isomers (α-6/β-7 1.3:1) | Decreased facial selectivity compared to the monosaccharide analogue. acs.org |
| Mannose Derivative Disaccharide | Reaction with DAST | 2-Fluorinated β-laminaribiosyl fluoride | High stereoselectivity due to the reluctance of the α-manno configuration to react at C-2. nih.gov |
Enzymatic Transformations Catalyzed by β Lactosyl Fluoride
β-Lactosyl Fluoride (B91410) as a Glycosyl Donor in Transglycosylation Reactions
β-Lactosyl fluoride serves as an effective glycosyl donor in transglycosylyation reactions catalyzed by various enzymes, particularly cellulases. researchgate.netresearchgate.net This process involves the transfer of the lactosyl group from β-lactosyl fluoride to an acceptor molecule, leading to the formation of a new glycosidic bond. researchgate.netjst.go.jpnih.gov The use of β-lactosyl fluoride is advantageous due to its stability and reactivity, which allows for controlled enzymatic synthesis. researchgate.net The transglycosylation reaction using β-lactosyl fluoride as a donor and various mono-, di-, and trisaccharides as acceptors has been successfully demonstrated. researchgate.net
Glycosyl hydrolases, such as cellulase (B1617823) from Trichoderma viride, exhibit substrate specificity for β-lactosyl fluoride, recognizing it and forming a reactive enzyme-substrate intermediate. researchgate.netoup.com This recognition is crucial for the subsequent transfer of the lactosyl moiety to an acceptor molecule. researchgate.netoup.com The active site of the cellulase accommodates both the β-lactosyl fluoride donor and the glycosyl acceptor, facilitating the specific bond formation. researchgate.net While β-lactosyl fluoride is a substrate for these enzymes, the efficiency of the reaction can be influenced by the nature of the acceptor molecule. researchgate.net For instance, besides glucopyranosides and cellooligosaccharides, non-glucosidic saccharides and modified glucoses can also act as acceptors. researchgate.net
A key feature of enzymatic transglycosylation with β-lactosyl fluoride is the high degree of regioselectivity and stereoselectivity. jst.go.jpnih.govjst.go.jp When catalyzed by cellulase, the reaction proceeds in a completely stereo- and regio-specific manner, exclusively forming β(1→4) glycosidic bonds. researchgate.netresearchgate.net This specificity is attributed to the precise orientation of the donor and acceptor within the enzyme's active site. researchgate.net The enzyme dictates which hydroxyl group of the acceptor molecule attacks the anomeric carbon of the lactosyl fluoride, and from which face, ensuring the formation of a specific isomer. jst.go.jp This controlled synthesis is a significant advantage over chemical methods, which often produce a mixture of products. researchgate.net
β-Lactosyl fluoride is a valuable tool for the enzymatic synthesis of complex carbohydrates, including oligosaccharides and their derivatives. researchgate.netjst.go.jpnih.gov A notable application is the preparation of cellooligosaccharide derivatives. researchgate.netresearchgate.netoup.com This process can involve a two-step enzymatic approach: first, a cellulase-catalyzed lactosylation of an acceptor like a β-cellobioside using β-lactosyl fluoride as the donor. researchgate.netjst.go.jpnih.gov The second step involves the regioselective removal of the terminal D-galactose unit from the newly formed oligosaccharide by a β-D-galactosidase, resulting in a cellotrioside derivative. researchgate.netjst.go.jpnih.gov This cycle can be repeated to elongate the carbohydrate chain, as demonstrated by the synthesis of a cellotetraoside derivative. researchgate.netresearchgate.net Yields for such enzymatic syntheses of oligosaccharides can be as high as 65%. researchgate.net
To overcome the inherent hydrolytic activity of wild-type glycosidases, which can lead to lower product yields, mutant enzymes known as glycosynthases have been developed. researchgate.netmdpi.com These engineered enzymes lack a catalytic nucleophile, rendering them hydrolytically inactive. mdpi.com However, they can still catalyze the transfer of a glycosyl group from an activated donor, such as β-lactosyl fluoride, to an acceptor molecule. researchgate.netmdpi.com
Hydrolytic Activity of Enzymes Towards β-Lactosyl Fluoride
While β-lactosyl fluoride is a valuable donor in transglycosylation reactions, it is also susceptible to hydrolysis by certain enzymes, particularly wild-type glycosidases. researchgate.netoup.com This hydrolytic activity, where water acts as the acceptor, leads to the cleavage of β-lactosyl fluoride into lactose (B1674315) and fluoride ions. oup.comoup.com Cellulase, for instance, can catalyze this hydrolysis, indicating that β-lactosyl fluoride is recognized by its active site and can form a reactive glycosyl intermediate that then reacts with water. oup.com
The balance between transglycosylation and hydrolysis is a critical factor in the efficiency of enzymatic synthesis using β-lactosyl fluoride. researchgate.net Reaction conditions, such as the use of mixed buffer/organic solvent systems, can be optimized to favor transglycosylation over hydrolysis. researchgate.net
The hydrolysis of β-lactosyl fluoride by β-galactosidases has been a subject of kinetic studies. A colorimetric assay has been developed to evaluate the glycosyl fluoride-hydrolyzing activity of glycosidases. oup.com This method relies on the color change resulting from the complex formation between the released fluoride ion and a lanthanum-alizarin complexon reagent. oup.com Quantitative studies on the hydrolysis of β-lactosyl fluoride catalyzed by a purified cellulase have demonstrated the utility of this assay for enzyme kinetics. oup.com
Understanding the kinetics of hydrolysis is essential for optimizing reaction conditions to maximize the yield of transglycosylation products and minimize the loss of the β-lactosyl fluoride donor to hydrolysis.
Fluoride Release and Detection in Enzymatic Hydrolysis
The enzymatic hydrolysis of β-Lactosyl fluoride by glycosidases results in the cleavage of the anomeric C-F bond, releasing a fluoride ion. This process forms the basis for sensitive assays to detect and quantify glycosidase activity. The detection of this released fluoride ion is a key indicator of the enzymatic reaction and can be accomplished through several methods, most notably colorimetric assays and fluoride ion-selective electrodes.
A significant development in this area is a colorimetric assay utilizing an Alizarin Complexon (ALC) reagent. oup.com This method is based on the color change that occurs when the released fluoride ion forms a complex with a lanthanum-alizarin complexon (La³⁺–ALC). oup.com This assay has demonstrated higher sensitivity compared to conventional methods that use substrates like p-nitrophenyl glycoside. oup.com The utility of this approach has been proven in the quantitative analysis of β-Lactosyl fluoride hydrolysis catalyzed by purified cellulase, confirming its suitability for enzyme kinetics studies. oup.com
Another established technique for monitoring the hydrolysis is the use of a fluoride-electrode-based system. This electrochemical method directly measures the concentration of fluoride ions released into the reaction mixture, providing real-time data on the rate of hydrolysis. researchgate.net The hydrolysis of related compounds, such as α- and β-cellobiosyl fluorides, by cellobiohydrolases has been successfully monitored using this technique. researchgate.net For instance, studies with cellobiohydrolase II showed that it hydrolyzes both anomers of cellobiosyl fluoride, and the rate of fluoride ion release follows Michaelis-Menten kinetics. researchgate.net
These detection methods are crucial for screening new glycosidases and for detailed kinetic analysis of enzyme-substrate interactions. The ability to directly quantify fluoride release provides a powerful tool for understanding the catalytic mechanisms of these enzymes. oup.comnih.gov
β-Lactosyl Fluoride in Enzyme-Mediated Polymerization
β-Lactosyl fluoride serves as a highly effective glycosyl donor in enzyme-mediated polymerization and transglycosylation reactions for the synthesis of complex oligosaccharides. rsc.orgresearchgate.net Its unique structure allows for controlled, stepwise elongation of sugar chains, a significant challenge in carbohydrate chemistry. jst.go.jp A key strategy involves using β-Lactosyl fluoride in chemo-enzymatic processes catalyzed by a combination of enzymes, primarily cellulase and β-galactosidase. jst.go.jpjst.go.jp
In this process, cellulase catalyzes the transfer of the lactosyl group from β-Lactosyl fluoride to a suitable glycosyl acceptor, such as a cellobioside. researchgate.netresearchgate.net This reaction is highly regio- and stereospecific, exclusively forming β(1→4) glycosidic bonds. rsc.orgresearchgate.net The galactose unit on the β-Lactosyl fluoride effectively acts as a protecting group for the 4-hydroxyl group of the glucose moiety, preventing the substrate from acting as its own acceptor and thus avoiding undesirable self-condensation. jst.go.jpjst.go.jp
The reaction sequence can be summarized as follows:
Lactosylation: A cellulase-catalyzed transglycosylation occurs where the lactosyl group from β-Lactosyl fluoride (the donor) is transferred to a glycosyl acceptor (e.g., cellobioside), forming a lactosylated oligosaccharide. researchgate.netresearchgate.net
Deprotection: The terminal galactose unit is then selectively cleaved from the newly formed oligosaccharide by the action of β-galactosidase. jst.go.jpjst.go.jp This step yields an elongated cello-oligosaccharide, which is one glucose unit longer than the initial acceptor. jst.go.jp
This two-step cycle can be repeated to systematically build longer cello-oligosaccharides, such as cellotrioside and cellotetraoside derivatives, in a controlled, stereo- and regioselective manner. jst.go.jpresearchgate.net This approach highlights the utility of β-Lactosyl fluoride as a substrate that leverages the catalytic specificities of different enzymes to achieve precise oligosaccharide synthesis. researchgate.net
Below is a table summarizing the enzymatic synthesis of a cellotrioside derivative using this method.
| Step | Reaction | Enzyme | Donor Substrate | Acceptor Substrate | Product |
| 1 | Lactosylation | Cellulase | β-Lactosyl fluoride | Cellobioside | Lactosylated cellobioside |
| 2 | Deprotection | β-Galactosidase | - | Lactosylated cellobioside | Cellotrioside derivative |
Mechanistic Elucidation Through β Lactosyl Fluoride Interactions
Probing Enzyme Active Site Architecture and Dynamics
For instance, studies using glycosynthases, which are engineered enzymes, have utilized β-Lactosyl fluoride (B91410) as a donor substrate to synthesize oligosaccharides. researchgate.net The success of these reactions is highly dependent on the precise architecture of the active site, which must accommodate both the β-Lactosyl fluoride donor and an acceptor molecule. researchgate.net The efficiency and stereochemical outcome of these glycosynthase-catalyzed reactions provide detailed information about the active site's topology and its ability to orient substrates for catalysis. researchgate.netsemanticscholar.org Furthermore, the use of fluorogenic probes in conjunction with β-Lactosyl fluoride hydrolysis allows for the in-situ detection of enzymatic activity, offering a window into the real-time dynamics of the active site. researchgate.net
Characterization of Glycosyl-Enzyme Intermediates and Transition States
A cornerstone of understanding enzyme mechanisms is the ability to characterize the short-lived intermediates and high-energy transition states that occur during a reaction. β-Lactosyl fluoride has proven to be instrumental in this regard, particularly for glycosidases. researchgate.net
Role of β-Lactosyl Fluoride in Studying Retaining Glycosidase Mechanisms
Retaining glycosidases operate via a two-step, double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. cdnsciencepub.comrsc.org β-Lactosyl fluoride is an excellent tool for studying this mechanism because it can act as a substrate that leads to the formation of this intermediate. researchgate.net In many cases, the subsequent hydrolysis of the intermediate is slow, allowing for its accumulation and characterization. rsc.org
Glycosynthases, which are created by mutating the catalytic nucleophile of a retaining glycosidase, are unable to hydrolyze the glycosidic bond of natural substrates. cdnsciencepub.commdpi.com However, they can efficiently use glycosyl fluorides with an opposite anomeric configuration, such as β-Lactosyl fluoride for an α-glycosidase-derived glycosynthase, to form a new glycosidic bond with an acceptor molecule. cdnsciencepub.com This process mimics the formation of the glycosyl-enzyme intermediate and allows for detailed study of the glycosylation step of the catalytic cycle. semanticscholar.orgcdnsciencepub.com
The table below summarizes key findings from studies using β-Lactosyl fluoride with retaining glycosidases and their mutants.
| Enzyme Type | β-Lactosyl Fluoride Role | Key Finding | Reference(s) |
| Retaining Glycosidase | Substrate | Forms a covalent glycosyl-enzyme intermediate. | cdnsciencepub.comrsc.org |
| Glycosynthase (mutant) | Donor Substrate | Enables synthesis of oligosaccharides by mimicking the reactive intermediate. | semanticscholar.orgcdnsciencepub.com |
| Cellulase (B1617823) | Donor Substrate | Used in chemo-enzymatic synthesis of cello-oligosaccharides. | nih.gov |
| EGCase glycosynthase | Donor Substrate | Used in the synthesis of a fluorescent ganglioside probe. | rsc.org |
Influence of Anomeric Fluorine on Transition State Stability
The fluorine atom at the anomeric position of β-Lactosyl fluoride significantly influences the stability of the transition state during enzymatic hydrolysis. rsc.orgnih.gov The high electronegativity of fluorine makes the C-F bond strong and stabilizes the ground state of the substrate. nih.gov However, during the formation of the oxocarbenium ion-like transition state, which is characteristic of glycosidase-catalyzed hydrolysis, the electron-withdrawing nature of the fluorine atom can have a destabilizing effect. rsc.orgnih.gov
This destabilization of the transition state slows down the rate of catalysis, making glycosyl fluorides like β-Lactosyl fluoride "slow substrates". researchgate.net This property is advantageous for mechanistic studies as it allows for the trapping and observation of reaction intermediates that would otherwise be too transient to detect. rsc.orgnih.gov The interaction between the anomeric fluorine and active site residues, such as hydrogen bonding from a catalytic acid, is crucial for catalysis and provides insight into the forces that stabilize the transition state in the enzymatic reaction. acs.org The enzyme active site must be pre-disposed to stabilize the developing positive charge in the transition state. acs.org
Identification of Catalytic Residues via Covalent Labeling with Fluorinated Analogues
β-Lactosyl fluoride and other fluorinated sugar analogs are powerful reagents for identifying the catalytic nucleophiles in retaining glycosidases. researchgate.netrsc.org When a retaining glycosidase processes a fluorinated substrate like 2-deoxy-2-fluoro-β-lactosyl fluoride, a relatively stable covalent 2-deoxy-2-fluoro-glycosyl-enzyme intermediate can be formed. rsc.org Because this intermediate is often resistant to hydrolysis, it effectively traps the enzyme in an inactivated state. rsc.org
Researchers can then use techniques such as protein digestion followed by mass spectrometry or Edman degradation to isolate and sequence the peptide fragment that is covalently attached to the sugar moiety. This allows for the precise identification of the amino acid residue that acts as the catalytic nucleophile. For example, in many retaining β-glycosidases, this nucleophile is an aspartate or glutamate (B1630785) residue. rsc.org This covalent labeling strategy has been instrumental in confirming the identity of catalytic residues across numerous glycosidase families. researchgate.net
Kinetic Isotope Effect Studies Involving β-Lactosyl Fluoride
Kinetic isotope effect (KIE) studies are a sophisticated method for probing the transition state structure and identifying the rate-determining step of an enzymatic reaction. libretexts.orgosti.gov In the context of β-Lactosyl fluoride, KIE experiments can provide detailed information about the C-F bond cleavage step. By substituting an atom in the substrate with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), scientists can measure the effect of this substitution on the reaction rate. libretexts.org
While specific KIE studies focusing solely on β-Lactosyl fluoride are not extensively detailed in the provided search results, the principles of KIE can be applied. For instance, a primary kinetic isotope effect observed upon substitution at the anomeric carbon would suggest that C-F bond cleavage is part of the rate-determining step. osti.gov The magnitude of the KIE can provide insights into the geometry and charge distribution of the transition state. acs.org For example, studies on other glycosyl fluorides have shown that the transition state is pyranosylium ion-like. acs.org Furthermore, solvent deuterium (B1214612) KIEs can be used to understand the role of proton transfer in catalysis. nih.gov The interpretation of KIEs in complex, multi-step enzymatic reactions requires careful analysis, as the observed effect is a weighted average of the contributions of several steps. osti.gov
β Lactosyl Fluoride As a Research Tool in Enzymology and Biochemistry
Development of Mechanism-Based Enzyme Inhibitors and Probes
Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into highly reactive molecules by the target enzyme itself. nih.govwikipedia.org This process leads to the irreversible inactivation of the enzyme, making these inhibitors powerful tools for studying enzyme mechanisms and for potential therapeutic applications. nih.govwikipedia.org Fluorinated compounds, including β-lactosyl fluoride (B91410), have proven particularly useful in the design of such inhibitors. nih.gov
β-Lactosyl Fluoride as a Kinetic Inhibitor of Glycosidase Enzymes
β-Lactosyl fluoride acts as a kinetic inhibitor of several glycosidase enzymes, including β-galactosidase, α-galactosidase, and α-mannosidase. biosynth.com Its inhibitory activity stems from its ability to be recognized by the enzyme's active site. The enzyme then cleaves the C-F bond, a process that can lead to the formation of a stable, covalent intermediate with an active site residue, thus inactivating the enzyme. researchgate.netrsc.org This mechanism-based inhibition allows for the study of the kinetic parameters of the enzyme-inhibitor interaction. biosynth.com The stability of glycosyl fluorides, combined with their reactivity in the enzyme's active site, makes them effective tools for investigating the catalytic mechanisms of glycosidases. researchgate.net
Use of β-Lactosyl Fluoride Analogues in Inhibitor Design
The core structure of β-lactosyl fluoride can be modified to create a variety of analogues with altered specificities and inhibitory potencies. acs.orgnih.gov These analogues are instrumental in the design of more effective and selective enzyme inhibitors. nih.gov For instance, the strategic placement of fluorine atoms on the carbohydrate scaffold can result in compounds that act as slow substrates or potent inhibitors of glycosyl transfer enzymes. researchgate.net By understanding the relationship between the structure of these analogues and their inhibitory activity, researchers can develop highly specific probes to study the function of individual glycosidases. nih.govnih.gov For example, the synthesis of 2-deoxy-2-fluoro-β-epilactosyl fluoride and 2-deoxy-2-fluoro-α-lactosyl fluoride demonstrates the chemical versatility in creating such analogues. acs.org
Utilization in High-Throughput Screening for Enzyme Activity
High-throughput screening (HTS) is a crucial technique for discovering new enzymes and for the directed evolution of existing ones to improve their properties. nih.govnih.gov β-Lactosyl fluoride and other glycosyl fluorides have been adapted for use in HTS assays due to the release of a detectable fluoride ion upon enzymatic hydrolysis. nih.govjst.go.jp
Fluoride Ion-Detecting Enzyme Screening (FIDES)
A significant advancement in HTS for glycosidase activity is the development of the Fluoride Ion-Detecting Enzyme Screening (FIDES) system. nih.govjst.go.jp This method relies on the enzymatic hydrolysis of a glycosyl fluoride substrate, such as β-lactosyl fluoride, which liberates a fluoride ion. nih.govjst.go.jp The released fluoride ion can then be detected using a colorimetric assay, often involving a lanthanum-alizarin complexon reagent, which changes color upon binding to fluoride. oup.comsemanticscholar.org This assay is highly sensitive and can be miniaturized for use in 96-well plates, allowing for the rapid screening of large enzyme libraries. nih.govsemanticscholar.org The FIDES method has been successfully used to identify novel glycosidases and to evaluate the activity of engineered enzymes. nih.govjst.go.jp
Design of Bifunctionalized Substrates for Biophysical Studies
Bifunctionalized substrates are molecules that contain two different functional groups, often a reactive group and a reporter group. nih.gov These substrates are valuable tools for a variety of biophysical studies, including the investigation of protein-ligand interactions and enzyme mechanisms. nih.gov
Resonance Energy Transfer (RET) Assays for Cellulases
β-Lactosyl fluoride can be incorporated into bifunctional substrates for use in Resonance Energy Transfer (RET) assays. researchgate.net RET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. nih.gov In the context of a cellulase (B1617823) assay, a substrate can be designed with a fluorophore and a quencher attached to different parts of the molecule. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the substrate by a cellulase, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence can be monitored to determine enzyme activity. researchgate.net The use of β-lactosyl fluoride in such substrates allows for the sensitive and continuous monitoring of cellulase activity, providing valuable insights into the enzyme's kinetics and mechanism. oup.com
Structural and Computational Investigations of β Lactosyl Fluoride and Its Complexes
X-ray Crystallographic Analysis of Enzyme-β-Lactosyl Fluoride (B91410) Complexes
X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. wikipedia.orgcreative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a crystal of an enzyme, researchers can generate a detailed electron density map and build an atomic model of the protein and any bound ligands. wikipedia.orgbiologiachile.cl This method provides invaluable insights into the architecture of enzyme active sites, the specific interactions that govern substrate binding, and the conformational changes that occur during catalysis. creative-biostructure.comnih.gov In the context of β-Lactosyl fluoride, crystallographic studies of its complexes with enzymes, particularly β-galactosidases, are crucial for understanding its role as a substrate or mechanistic probe.
While a crystal structure of an enzyme in complex with β-Lactosyl fluoride itself is not prominently available in the reviewed literature, extensive crystallographic work on E. coli β-galactosidase (LacZ) with its natural substrate (lactose) and products (galactose) provides a robust framework for inferring the binding of β-Lactosyl fluoride. nih.gov The enzyme is highly specific for the D-galactose moiety, with the hydroxyl groups at the 2, 3, and 4 positions being critical for recognition and catalysis. nih.gov β-Galactosidase also demonstrates activity, albeit reduced, with substrates possessing alternative glycosidic linkages, including fluorine. nih.gov
The active site of E. coli β-galactosidase is a deep cleft at the interface of two protein domains. nih.gov Catalysis requires the presence of key metal ions, Mg²⁺ and Na⁺, which are essential for both structural integrity and catalytic function. nih.govnih.gov The Mg²⁺ ion is coordinated by the side chains of Glu-416, His-418, and the general acid/base catalyst Glu-461. nih.gov
Crystallographic studies have revealed two principal binding modes for substrates like lactose (B1674315) within the active site, termed "shallow mode" and "deep mode". nih.gov
Shallow Mode Binding: Initially, the substrate binds near the entrance of the active site. In this position, the galactose unit is relatively far from the key catalytic residues. The complex of an inactive E537Q mutant of β-galactosidase with lactose shows this binding mode, where the molecule is held in place by a network of hydrogen bonds. nih.gov
Deep Mode Binding: For the chemical reaction to occur, the substrate moves further into the active site. This "deep mode" positions the glycosidic linkage for catalysis. The glycosidic oxygen (or in this case, the anomeric fluorine of β-Lactosyl fluoride) is placed near the general acid catalyst, Glu-461, for protonation. Simultaneously, the anomeric carbon is positioned for nucleophilic attack by Glu-537. nih.govnih.gov The structure of the native enzyme with bound galactose illustrates this deep binding pocket. nih.gov
β-Lactosyl fluoride, acting as a substrate, would be expected to follow this path, binding first in a shallow mode before transitioning to a catalytically competent deep mode. The key interactions stabilizing the lactosyl moiety in the active site are primarily with the galactose ring, as detailed in the table below based on the lactose and galactose complexes. nih.gov
Table 1: Key Residue Interactions with the Galactosyl Moiety of Lactose in the Active Site of β-Galactosidase
| Interacting Residue | Type of Interaction | Target Group on Galactose |
|---|---|---|
| Trp-568 | Hydrogen Bond | O3-H |
| His-540 | Hydrogen Bond | O4-H |
| Asn-102 | Hydrogen Bond | O6-H |
| Glu-537 | Nucleophilic Attack | C1 (Anomeric Carbon) |
| Glu-461 | Acid/Base Catalyst | Glycosidic Linkage |
| Tyr-503 | Hydrophobic (Stacking) | Galactose Ring Face |
Molecular Dynamics Simulations of β-Lactosyl Fluoride Interactions
The conformation of a disaccharide like β-Lactosyl fluoride in solution is not static but exists as an equilibrium of different shapes or conformers. The surrounding solvent, typically water in biological systems, plays a critical role in modulating this equilibrium through effects like hydrogen bonding and dielectric screening. rsc.orgnih.gov
MD simulations can map the conformational landscape of β-Lactosyl fluoride by calculating the potential energy as a function of the glycosidic torsion angles (Φ and Ψ). This landscape reveals the most stable (low-energy) conformations and the energy barriers between them.
Solvent Influence: Water molecules form a dynamic hydrogen-bond network with the hydroxyl groups of the sugar. This solvation shell stabilizes certain conformations over others. The polarized C-F bond also interacts with the solvent environment, influencing local conformation. The gauche effect, an electronic interaction that can favor specific rotamers, is also a known conformational determinant in fluorinated carbohydrates. beilstein-journals.org
Conformational Flexibility: MD simulations of related glycosides show significant flexibility around the glycosidic linkage. For β-Lactosyl fluoride, this involves rotation around the C1(Gal)-F bond and the C4(Glc)-O-C1(Gal) linkage equivalent. The simulations can track these movements, revealing the range of accessible conformations and the timescale of transitions between them. nih.gov While specific simulation data for β-Lactosyl fluoride is not detailed in the provided sources, studies on similar molecules demonstrate that the presence of fluorine can significantly alter the conformational preferences compared to a hydroxyl group, potentially favoring conformations that are less common in the natural substrate. beilstein-journals.org
Quantum Chemical Calculations on Reaction Pathways and Intermediates
Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are used to model chemical reactions at the electronic level. rsc.org These methods can determine the structures and energies of reactants, products, transition states, and reaction intermediates. arxiv.orgnih.gov For enzymatic reactions, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed, where the reacting core of the active site is treated with high-level QM methods, and the surrounding protein and solvent are modeled with more computationally efficient MM force fields. mdpi.com
For β-galactosidase, the catalytic mechanism proceeds via a covalent glycosyl-enzyme intermediate. nih.govnih.gov Quantum chemical calculations can elucidate the step-by-step process of β-Lactosyl fluoride hydrolysis.
The reaction is proposed to occur in two main stages:
Glycosylation (Formation of the Intermediate):
The reaction begins with the protonation of the anomeric fluorine by the general acid catalyst, Glu-461, making the fluoride a better leaving group.
This is followed by a nucleophilic attack on the anomeric carbon (C1) by the carboxylate of Glu-537.
This proceeds through a transition state with significant oxocarbenium ion character, leading to the formation of a covalent α-galactosyl-enzyme intermediate and the release of hydrogen fluoride. nih.gov
Deglycosylation (Hydrolysis of the Intermediate):
A water molecule, activated by the now basic Glu-461, attacks the anomeric carbon of the covalent intermediate.
This second nucleophilic substitution, also proceeding through an oxocarbenium-like transition state, results in the hydrolysis of the intermediate, releasing galactose and regenerating the free enzyme.
Table 3: Representative Calculated Energies for a Glycosidase-Catalyzed Reaction
| Reaction Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| E + S | Free Enzyme and β-Lactosyl Fluoride | 0 (Reference) |
| E·S | Enzyme-Substrate Complex | -10 to -20 |
| TS1 | First Transition State (Glycosylation) | +60 to +80 |
| E-Gal + HF | Covalent Glycosyl-Enzyme Intermediate | +5 to +15 |
| TS2 | Second Transition State (Deglycosylation) | +70 to +90 |
| E + P | Free Enzyme and Products (Galactose) | -20 to -30 |
Note: The energy values are illustrative, based on typical values for glycosidase reactions, and serve to demonstrate the outputs of quantum chemical calculations. Actual values would be specific to the enzyme and computational method used.
Emerging Research Frontiers for β Lactosyl Fluoride
Innovations in Chemo-Enzymatic Cascade Reactions
Chemo-enzymatic cascade reactions combine the precision of biocatalysis with the versatility of chemical synthesis in a sequential manner, often in a single pot, to improve efficiency and reduce waste. wiley.commdpi.com β-Lactosyl fluoride (B91410) serves as an excellent starting donor molecule in such cascades for the synthesis of valuable oligosaccharides and glycoconjugates. nih.gov
A notable example is the synthesis of cellooligosaccharide derivatives. This process involves a two-step enzymatic cascade:
A cellulase-catalyzed transglycosylation where β-lactosyl fluoride acts as the glycosyl donor and a β-cellobioside serves as the acceptor. researchgate.net This step is highly regio- and stereoselective, producing a lactosylated cellobioside. researchgate.netjst.go.jp
The subsequent regioselective cleavage of the terminal D-galactose unit from the intermediate product by a β-D-galactosidase, yielding the final cellotriose (B13521) derivative. researchgate.netjst.go.jp
This enzymatic strategy demonstrates the power of using β-lactosyl fluoride in multi-step syntheses to create specific glycosidic linkages. researchgate.net
Further innovation is seen in the chemo-enzymatic synthesis of complex glycosphingolipids and their derivatives. In one pathway, an endoglycoceramidase (EGC) glycosynthase utilizes β-lactosyl fluoride to glycosylate D-erythro-sphingosine, forming lactosyl sphingosine. researchgate.net This enzymatically-produced intermediate is then subjected to further enzymatic and chemical modifications, such as sialylation and coupling with fluorescent tags, to produce advanced molecular probes like FRET-enabled probes for studying enzyme activity. researchgate.net These multi-step syntheses highlight the modularity and efficiency gained by integrating β-lactosyl fluoride into cascade reactions. researchgate.net
Engineering of Novel Enzymes with Tuned Specificity for β-Lactosyl Fluoride
A significant breakthrough in enzymatic glycosylation has been the development of "glycosynthases." researchgate.net These are mutant glycosidases, engineered by mutating the catalytic nucleophile residue (typically glutamate (B1630785) or aspartate) to a small, non-nucleophilic amino acid like alanine, serine, or glycine. researchgate.netcdnsciencepub.commdpi.com This modification renders the enzyme hydrolytically inactive but capable of catalyzing the formation of a glycosidic bond when supplied with a glycosyl fluoride donor, which mimics the reactive glycosyl-enzyme intermediate of the natural reaction. cdnsciencepub.commdpi.com
β-Lactosyl fluoride is an ideal donor for glycosynthases derived from retaining β-glycosidases. mdpi.com For instance, the E197A mutant of the cellulase (B1617823) Cel7B from Humicola insolens was the first glycosynthase shown to effectively use α-lactosyl fluoride (an anomer of β-lactosyl fluoride) to synthesize polysaccharides. mdpi.com This powerful glycosynthase catalyzes the transfer of the lactosyl moiety to various substrates, forming β-1,4 glycosidic linkages. mdpi.com Another mutant of the same enzyme, E197S, can transfer lactosyl units from lactosyl fluoride to non-carbohydrate acceptors like flavonoids with high efficiency. cdnsciencepub.commdpi.com
Similarly, endoglycoceramidase II (EGC II) from Rhodococcus sp. has been engineered to create a glycosynthase for glycosphingolipid synthesis. nih.gov Mutation of the catalytic nucleophile, E351, to serine (E351S) resulted in an enzyme that could efficiently use a synthetic 3'-O-sialyl-α-D-lactosyl fluoride donor to glycosylate D-erythro-sphingosine, producing the corresponding lyso-GM3 ganglioside in yields over 90%. cdnsciencepub.comnih.gov
Directed evolution has also been employed to improve the catalytic activity and expand the substrate range of existing glycosynthases. cdnsciencepub.comnih.gov These strategies are crucial for creating a toolbox of designer enzymes that can utilize β-lactosyl fluoride and its derivatives to synthesize a wide array of complex and novel glycoconjugates. researchgate.net
Advanced Applications in Glycan Array Synthesis and Glycoprotein (B1211001) Engineering
The synthesis of structurally defined oligosaccharides is a prerequisite for the construction of glycan microarrays, which are powerful tools for studying carbohydrate-protein interactions. mdpi.com The chemo-enzymatic methods employing β-lactosyl fluoride and its derivatives are highly suited for generating the diverse library of glycans needed for these arrays. mdpi.com By using engineered glycosynthases, specific oligosaccharides can be built up from a lactosyl fluoride donor, which can then be immobilized on a surface to probe interactions with lectins, antibodies, or pathogens.
In the field of glycoprotein engineering, the goal is to produce homogeneous glycoproteins with defined glycan structures to improve their therapeutic properties. nih.gov While direct enzymatic transfer of a lactosyl unit from β-lactosyl fluoride to a protein is not a standard method, the compound is crucial for the synthesis of the precise N-glycan structures that are subsequently attached to proteins. Endoglycosidases, particularly engineered variants known as endoglycosynthases, can transfer entire glycan structures en bloc from a donor (often a sugar oxazoline) to a protein bearing a single N-acetylglucosamine (GlcNAc) residue. nih.gov The oligosaccharide donors for these reactions can be efficiently synthesized using glycosynthases with β-lactosyl fluoride as a key building block. This chemo-enzymatic approach allows for the creation of novel neoglycoproteins with tailored functions. nih.gov
For example, the synthesis of complex N-glycans can be initiated using β-lactosyl fluoride and a cascade of glycosyltransferase and glycosynthase reactions. Once the desired glycan is assembled and activated (e.g., as a glycan-oxazoline), it can be transferred to a deglycosylated antibody fragment, such as IgG1-Fc, to generate a homogeneous and potentially more effective therapeutic protein. nih.gov This strategy underscores the foundational role of β-lactosyl fluoride in providing the essential disaccharide starting material for advanced applications in glycobiology and biopharmaceutical development.
Table of Mentioned Compounds
Q & A
(Basic) What established protocols ensure high-purity synthesis of beta-lactosyl fluoride?
To synthesize this compound with high purity, researchers should employ enzymatic or chemical glycosylation methods. Enzymatic synthesis using glycosyltransferases or glycosynthases under controlled pH (e.g., 6.5–7.5) and temperature (25–37°C) minimizes side reactions. Chemical synthesis often involves fluorinating agents like DAST (diethylaminosulfur trifluoride) in anhydrous conditions. Post-synthesis, purification via silica gel chromatography (using ethyl acetate/methanol gradients) and characterization by NMR (δ ~ -200 to -220 ppm for β-anomers) and HPLC (C18 column, acetonitrile/water mobile phase) are critical .
(Advanced) How can reaction conditions be optimized to enhance this compound yield and stability?
Optimization requires a Design of Experiments (DoE) approach:
- Variables : pH (4.0–8.0), temperature (4–40°C), substrate/enzyme ratio, and solvent polarity.
- Analytical validation : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 ethyl acetate/methanol) and quantify yield via HPLC calibration curves.
- Stability testing : Assess degradation kinetics under varying pH and temperatures using Arrhenius plots. For example, stability in phosphate buffer (pH 7.4) at 25°C shows a half-life of >48 hours, while acidic conditions (pH 2.0) reduce stability significantly .
(Basic) Which analytical techniques reliably quantify this compound in enzymatic assays?
- HPLC : Use a C18 column with UV detection at 190–210 nm. Calibrate with standards (0.1–10 mM).
- Fluoride-specific electrodes : Measure fluoride release during enzymatic hydrolysis (e.g., by glycosidases).
- NMR : Quantify β-anomer purity and detect degradation products (e.g., free fluoride at δ ~ -120 ppm).
- Mass spectrometry (MS) : ESI-MS in negative ion mode confirms molecular ion peaks (m/z 387.1 for [M-H]) .
(Advanced) How should contradictory data on this compound’s enzyme inhibition kinetics be resolved?
Contradictions in (inhibition constant) values may arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO). Replicate experiments under standardized buffers (e.g., 50 mM citrate-phosphate, pH 5.5).
- Enzyme source : Compare recombinant vs. native enzymes (e.g., human vs. bacterial glycosidases).
- Data analysis : Use nonlinear regression (e.g., GraphPad Prism) for Michaelis-Menten fitting. Verify via orthogonal methods like isothermal titration calorimetry (ITC) .
(Basic) What parameters critically affect this compound’s stability in aqueous solutions?
- pH : Degradation accelerates below pH 3.0 (acid hydrolysis) or above pH 8.0 (base-catalyzed hydrolysis).
- Temperature : Store at -20°C in lyophilized form; avoid repeated freeze-thaw cycles.
- Buffers : Use non-nucleophilic buffers (e.g., HEPES) to prevent fluoride displacement. Stability data (e.g., half-life at pH 7.4: 72 hours) should be validated via HPLC .
(Advanced) How can this compound’s specificity as a glycosidase inhibitor be validated?
- Competitive assays : Test against structural analogs (e.g., lactosyl chloride) to confirm fluorine’s role.
- X-ray crystallography : Resolve enzyme-inhibitor complexes (e.g., with E. coli β-galactosidase) to identify binding interactions.
- Computational docking : Use AutoDock Vina to simulate binding affinities; compare with experimental values .
(Basic) How to design a controlled experiment assessing this compound’s reactivity under varying pH?
- Buffer systems : Prepare citrate-phosphate (pH 3.0–6.0) and Tris-HCl (pH 7.0–9.0).
- Kinetic measurements : Incubate this compound (1 mM) at 37°C, aliquot at intervals (0, 1, 3, 6, 12 hours), and quantify remaining substrate via HPLC. Plot degradation rates vs. pH to identify optimal stability ranges .
(Advanced) What strategies resolve discrepancies between computational and experimental binding affinity data?
- Cross-validation : Run simulations with multiple software (e.g., GROMACS, Schrödinger) and force fields (CHARMM, AMBER).
- Experimental replicates : Perform ITC and surface plasmon resonance (SPR) in triplicate.
- Error analysis : Calculate RMSD for docked poses and compare with crystallographic B-factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
